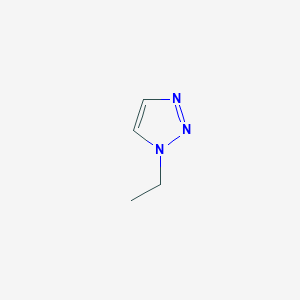

1-Ethyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNWCYLRUYXLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Ethyl 1h 1,2,3 Triazole and Its Derivatives

The Evolution of Synthetic Approaches to 1,2,3-Triazole Ring Systems

The journey to synthesize 1,2,3-triazoles has been marked by a constant search for improved efficiency, selectivity, and milder reaction conditions. Early methods often required harsh conditions and resulted in a lack of control over the final product's structure. However, the advent of "click chemistry" and advanced catalytic systems has revolutionized the field. nih.govthieme-connect.com

Classical Cycloaddition Reactions in 1,2,3-Triazole Formation

The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves the thermal cycloaddition of an azide (B81097) with an alkyne. nih.gov While fundamental, this approach has notable drawbacks. The reaction of an azide, such as ethyl azide, with an alkyne typically requires elevated temperatures and often results in a mixture of regioisomers, namely the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgorganic-chemistry.org This lack of regioselectivity necessitates challenging purification steps, limiting its practical application for the specific synthesis of compounds like 1-ethyl-4-substituted-1H-1,2,3-triazole or 1-ethyl-5-substituted-1H-1,2,3-triazole.

Catalytic Advances in 1,2,3-Triazole Synthesis

To overcome the limitations of the classical Huisgen cycloaddition, significant research has focused on developing catalytic methods. These advancements have not only improved reaction rates and yields but have also provided exceptional control over regioselectivity. mdpi.commagtech.com.cn

The most transformative development in 1,2,3-triazole synthesis has been the introduction of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," allows for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govorganic-chemistry.org To synthesize a 1-ethyl-1H-1,2,3-triazole derivative using this method, ethyl azide would be reacted with a terminal alkyne in the presence of a copper(I) catalyst.

The CuAAC reaction is lauded for its high efficiency, broad substrate scope, and operational simplicity. tandfonline.comresearchgate.net It can be performed in various solvents, including environmentally benign options like water. mdpi.comscispace.com The in situ reduction of more stable copper(II) salts, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate (B8700270), is a common and practical approach to generate the active copper(I) catalyst. researchgate.netsemanticscholar.org

A key advantage of catalytic approaches is the ability to control the regiochemical outcome of the cycloaddition. While CuAAC almost exclusively yields the 1,4-disubstituted isomer, other metal catalysts have been developed to favor the formation of the 1,5-disubstituted regioisomer. organic-chemistry.orgmdpi.com

Specifically, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice for synthesizing 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com This complementary regioselectivity allows chemists to access either the 1-ethyl-4-substituted or the 1-ethyl-5-substituted-1H-1,2,3-triazole isomer with high precision by selecting the appropriate catalyst. Some studies have also reported copper-catalyzed methods that can lead to 1,5-disubstituted triazoles under specific conditions, such as through a decarboxylative pathway. rsc.org

Table 1: Catalyst Effect on Regioselectivity in Triazole Synthesis

| Catalyst | Predominant Regioisomer | Reference |

|---|---|---|

| Copper(I) | 1,4-disubstituted | nih.govorganic-chemistry.org |

The efficiency and scope of the CuAAC reaction can be further enhanced through the use of ligands. Ligands serve to stabilize the copper(I) catalytic species, preventing its disproportionation and improving reaction rates. acs.org A variety of ligands have been developed, each with specific attributes.

Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are highly effective in accelerating the CuAAC reaction. nih.govresearchgate.net Other notable ligand classes include N-donor ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) derivatives, as well as phosphorus-donor ligands like phosphines. nih.gov The design of water-soluble ligands has also been a focus, aiming to improve the biocompatibility and greenness of the CuAAC reaction. nih.govnih.gov For instance, imidazole (B134444) derivatives with alkyl chains have been shown to be efficient ligands, even for sterically demanding substrates. acs.org

Interactive Table 2: Common Ligands in CuAAC and Their Features

| Ligand Class | Example Ligand | Key Features | Reference |

|---|---|---|---|

| Tris(triazolylmethyl)amines | TBTA | High efficiency, stabilizes Cu(I) | nih.govresearchgate.net |

| N-donor Heterocycles | 2,2'-Bipyridine | Accelerates reaction | nih.gov |

| Imidazole Derivatives | Alkyl-substituted imidazoles | Effective for bulky substrates | acs.org |

The currently accepted mechanism for the CuAAC reaction involves a series of steps that differ significantly from the concerted pathway of the thermal Huisgen cycloaddition. The process is generally understood to begin with the formation of a copper(I) acetylide from the terminal alkyne. nih.govsemanticscholar.org

In the synthesis of a this compound derivative, the proposed mechanism would proceed as follows:

Copper-Acetylide Formation: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.

Coordination of Azide: Ethyl azide then coordinates to the copper center of the acetylide complex.

Cyclization: This is followed by a cyclization step to form a six-membered copper-containing intermediate.

Rearomatization: The intermediate then undergoes rearrangement and protonolysis to yield the final 1,4-disubstituted this compound product and regenerate the copper(I) catalyst. semanticscholar.org

There is ongoing research and discussion regarding the exact nature of the catalytic species, with some studies suggesting that multinuclear copper complexes may be involved in the catalytic cycle. bham.ac.uk

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a powerful and reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, a constitutional isomer to the 1,4-disubstituted products typically obtained from the well-known copper-catalyzed "click" reaction (CuAAC). organic-chemistry.orgorganic-chemistry.org This distinct regioselectivity makes RuAAC a complementary and indispensable tool in organic synthesis, materials science, and bioconjugation.

The catalytic prowess of ruthenium complexes, particularly pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD), has been extensively demonstrated. organic-chemistry.orgnih.gov These catalysts effectively promote the cycloaddition of a wide array of organic azides with terminal alkynes to exclusively yield the 1,5-disubstituted triazole isomers. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to also engage internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govwikipedia.org This is followed by reductive elimination, which regenerates the catalyst and releases the 1,5-disubstituted triazole product. organic-chemistry.orgwikipedia.org Density Functional Theory (DFT) calculations support this mechanism and indicate that the reductive elimination step is rate-determining. organic-chemistry.orgnih.govacs.org The regioselectivity is established during the oxidative coupling step, where the more electronegative carbon of the alkyne preferentially bonds to the terminal, electrophilic nitrogen of the azide. nih.govacs.org

The reaction conditions for RuAAC are generally mild, often proceeding at ambient temperatures, which makes the method suitable for sensitive substrates. organic-chemistry.org The reaction tolerates a broad range of functional groups on both the azide and alkyne components. organic-chemistry.org

Table 1: Selected Examples of Ruthenium Catalysts for 1,5-Disubstituted 1,2,3-Triazole Synthesis

| Catalyst | Reactants | Product | Reference |

| CpRuCl(PPh₃)₂ | Primary and secondary azides, terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Primary and secondary azides, terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| CpRuCl(NBD) | Azides and alkynes | 1,5-disubstituted 1,2,3-triazoles | nih.gov |

| CpRuCl(PPh₃)₂ | Organic azides, internal alkynes | Fully-substituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

| Cp*RuCl(COD) | Organic azides, internal alkynes | Fully-substituted 1,2,3-triazoles | organic-chemistry.orgnih.gov |

Palladium-Mediated Approaches to 1,2,3-Triazoles

While less common than copper and ruthenium catalysis, palladium-mediated reactions represent a valuable alternative for the synthesis of 1,2,3-triazoles. These methods often involve different reaction pathways compared to the typical azide-alkyne cycloadditions. For instance, palladium catalysis can be employed in reactions of alkenyl bromides with azides to construct the triazole ring. tandfonline.com

Other Transition Metal Catalysis in 1,2,3-Triazole Ring Construction

Beyond the well-established copper and ruthenium systems, several other transition metals have been investigated for their catalytic activity in 1,2,3-triazole synthesis, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Gold Catalysis: Gold nanoparticles and complexes have been utilized as catalysts for the azide-alkyne cycloaddition (AAC) reaction. mdpi.comnih.gov Gold catalysts can promote the synthesis of 1,4-disubstituted-1,2,3-triazoles, sometimes under microwave irradiation, from terminal alkynes, organohalides, and sodium azide in a one-pot, three-component procedure. mdpi.com The proposed mechanism for gold-catalyzed AAC involves the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of the azide. nih.gov Gold catalysis has also been employed for the N-2 selective alkylation of 1-sulfonyl-1,2,3-triazoles with vinyl ethers, where the sulfonyl group acts as a leaving group. rsc.orgnih.gov This provides a route to N-2 alkylated triazoles, which can be challenging to synthesize regioselectively. rsc.org

Silver Catalysis: Silver(I) salts, such as AgNO₃ and AgCl, have been shown to catalyze the formation of 1,2,3-triazoles. mdpi.commdpi.com Silver-catalyzed reactions can proceed via different mechanisms, including the cycloaddition of azides and alkynes to yield 1,4-disubstituted triazoles. mdpi.com Mechanistic studies suggest that silver(I) coordinates to the alkyne, increasing its electrophilicity and facilitating the cycloaddition. rsc.org Silver catalysis has also been used in cascade reactions to synthesize complex fused triazole systems. mdpi.com For instance, a silver(I)-catalyzed three-component reaction of alkynes, azides, and another component can lead to N2-substituted 1,2,3-triazoles through a direct benzylic amination. sciengine.com

Table 2: Examples of Other Transition Metal Catalysts in 1,2,3-Triazole Synthesis

| Metal Catalyst | Reactants | Product Type | Reference |

| Au/TiO₂ | Terminal alkyne, Benzyl bromide, Sodium azide | 1,4-disubstituted-1,2,3-triazole | mdpi.com |

| IPrAuCl/AgOTf | 1-Sulfonyl-1,2,3-triazole, Vinyl ether | N-2-alkyl-1,2,3-triazole | rsc.org |

| AgNO₃ | Amino-NH-1,2,3-triazole, 2-Alkynylbenzaldehyde | Pentacyclic fused 1,2,3-triazole | mdpi.com |

| AgCl | Benzyl azide, Phenylacetylene | 1,4-disubstituted-1,2,3-triazole | mdpi.com |

| Ag₂CO₃ | Phenyl-1H-1,2,3-triazole intermediate | N2-substituted 1,2,3-triazole | sciengine.com |

Metal-Free Synthetic Protocols for 1,2,3-Triazole Analogues

The development of metal-free synthetic routes to 1,2,3-triazoles is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical and biological applications. tandfonline.com These methods often rely on the inherent reactivity of the starting materials or the use of organocatalysts.

One prominent metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes strained cycloalkynes, such as cyclooctynes, which react rapidly with azides without the need for a catalyst. magtech.com.cn The driving force for SPAAC is the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn This methodology has proven to be highly effective for bioconjugation in living systems due to its bioorthogonality and the absence of toxic metal catalysts. acs.orgnih.gov

Organocatalysis has also emerged as a powerful strategy for the metal-free synthesis of 1,2,3-triazoles. thieme-connect.comrsc.orgspringerprofessional.de Various organocatalysts, such as amines (e.g., DBU, pyrrolidine), can mediate the cycloaddition of activated ketones or enones with azides. rsc.orgacs.orgnih.gov For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of β-ketoesters with aryl azides to produce highly functionalized 1,2,3-triazoles. nih.gov These reactions often proceed through enamine or enolate intermediates. thieme-connect.com

Furthermore, metal- and azide-free methods have been developed. One such approach involves the one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles from α-ketoacetals and amines, avoiding the use of potentially hazardous azides. organic-chemistry.org Another solvent-free method utilizes diphenyl phosphorazidate (DPPA) as an azide source for the synthesis of 4-aryl-NH-1,2,3-triazoles from ketones. tandfonline.comtandfonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles to develop more sustainable and environmentally friendly processes. researchgate.netrsc.org This includes the use of greener solvents, solvent-free conditions, and the application of recyclable nanocatalysts.

Aqueous Reaction Media and Solvent-Free Conditions

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully performed in water, often leading to high yields and selectivity. acs.orgconsensus.apprsc.org The use of water as a solvent aligns with the principles of green chemistry by providing a safe and environmentally benign reaction medium. acs.org For instance, a visible-light-promoted CuAAC method in water allows for the recycling of both the copper catalyst and the solvent. consensus.app

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. nih.gov Solvent-free syntheses of 1,2,3-triazoles have been achieved using various catalytic systems. For example, a "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been developed using a polymer-supported copper(I) catalyst under neat conditions. nih.gov Another approach involves the use of ball-milling with a copper/alumina catalyst for the one-pot synthesis of triazole derivatives from alkyl halides, sodium azide, and terminal alkynes in the absence of a solvent. rsc.org Solvent-free conditions have also been employed in the synthesis of 4-aryl-NH-1,2,3-triazoles from ketones using diphenyl phosphorazidate. tandfonline.comtandfonline.com

Application of Nanocatalysts in Triazole Formation

Nanocatalysts offer several advantages in chemical synthesis, including high surface area-to-volume ratio, enhanced catalytic activity, and often, the ability to be easily separated and recycled. nih.gov In the context of 1,2,3-triazole synthesis, various nanocatalysts have been developed to improve reaction efficiency and sustainability.

Magnetic Nanocatalysts: Magnetic nanoparticles, typically based on iron oxide (Fe₃O₄), can be functionalized with catalytically active metals like copper or silver. nih.govrsc.orgnih.gov The key advantage of these catalysts is their facile separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse. nih.govnih.gov For example, a magnetic nanocatalyst consisting of copper(I) anchored to functionalized Fe₃O₄ nanoparticles has been used for the efficient synthesis of 1,2,3-triazoles in water. nih.gov These catalysts have demonstrated high efficiency and can be recycled multiple times without a significant loss of activity. rsc.org

Other Nanocatalysts: Besides magnetic nanoparticles, other nanostructured materials have been employed as catalysts. ZnO-CuO core-branch hybrid nanoparticles have shown remarkable catalytic activity and stability in ultrasound-assisted azide-alkyne cycloaddition reactions. rsc.orgresearchgate.netkaist.ac.kr The high surface area and active facets of these nanocatalysts contribute to their enhanced performance. rsc.orgkaist.ac.kr Polymeric micellar nanocatalysts, where a polymer supports a copper catalyst, have also been developed for CuAAC reactions in water. nih.govacs.org These self-assembled micelles act as nanoreactors, facilitating the reaction in an aqueous environment. nih.govacs.org

Microwave-Assisted and Ultrasound-Promoted Syntheses

Conventional heating methods for the synthesis of 1,2,3-triazole derivatives are often associated with long reaction times and potential side product formation. In contrast, microwave-assisted and ultrasound-promoted techniques have emerged as powerful green chemistry tools, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced purity of the final products. ias.ac.inscielo.org.zaresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone reaction for forming the 1,2,3-triazole ring. In a typical synthesis of a this compound derivative, ethyl azide would be reacted with a terminal alkyne. Under microwave irradiation, this reaction can be completed in minutes compared to the hours required for conventional heating. ias.ac.innih.gov For instance, the synthesis of various 1,2,3-triazole derivatives using CuI as a catalyst was achieved in just 12 minutes under microwave irradiation at 180 W, resulting in higher yields than the conventional method which required heating at 80°C for 8 hours. ias.ac.in Similarly, the synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives saw yields increase from 64–94% with conventional methods to 72–96% with microwave assistance, with reaction times cut drastically. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides mechanical and thermal energy that accelerates reactions. scielo.br Ultrasound irradiation has been effectively used to promote the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com This method is particularly effective for "click chemistry" protocols. Research has shown that using a catalytic system of copper sulfate (CuSO₄) and sodium ascorbate in a mixture of t-BuOH/H₂O under ultrasound irradiation can lead to excellent yields of N-substituted phthalimidoalkyl 1H-1,2,3-triazoles in just 30 minutes at room temperature. scielo.brjst.go.jp A study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated that ultrasound-assisted reactions were completed in 3-6 hours, a significant reduction from the 12-24 hours required for conventional heating, with comparable or higher yields. mdpi.com Another protocol using a specific monophosphine Cu(I) complex catalyst under ultrasonic conditions (20 kHz, 300 W) at 60°C achieved high yields of 1,2,3-triazoles in just 30 minutes. acs.org

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 8-24 hours | Variable (e.g., 64-94%) | Well-established | ias.ac.innih.govmdpi.com |

| Microwave-Assisted | 10-30 minutes | High (e.g., 72-97%) | Rapid heating, reduced time, higher yields, green approach | ias.ac.innih.govnih.gov |

| Ultrasound-Promoted | 30 minutes - 6 hours | Good to Excellent (e.g., 70-96%) | Reduced time, high yields, operates at room temperature | mdpi.comjst.go.jpacs.org |

Functionalization and Derivatization Strategies for this compound

The this compound core is a versatile scaffold that can be further modified to create a diverse range of complex molecules. These strategies can be broadly categorized into post-cycloaddition functionalization, multi-component reactions, and the synthesis of hybrid molecules.

Post-Cycloaddition Functionalization Reactions

Once the this compound ring is formed, it can undergo various functionalization reactions. This strategy is advantageous as it allows for the late-stage introduction of diverse functional groups onto a pre-formed triazole skeleton. scielo.br Common reactions include C-H functionalization, where a C-H bond on the triazole ring is directly converted into a new bond (e.g., C-C, C-N). scholaris.ca For example, palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at the C5 position of the triazole ring. scholaris.ca

Alkylation, acylation, and arylation reactions can also be performed on the triazole ring, although functionalizing the nitrogen atoms of a 1-substituted triazole is less common. However, if the triazole ring bears a suitable functional group, such as an iodo group at the C5 position, it can serve as a handle for further modifications. For instance, 5-iodo-1,2,3-triazoles are versatile intermediates for palladium-mediated coupling reactions, allowing for the introduction of various substituents. scholaris.ca

Multi-Component Reactions (MCRs) Incorporating this compound Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient for building molecular complexity. scholaris.camdpi.com These one-pot processes are valued for their time and cost efficiency. scholaris.ca

Several MCRs have been developed for the synthesis of complex structures incorporating the 1,2,3-triazole ring. organic-chemistry.org A notable example is the one-pot, three-component reaction to synthesize 1,2,3-triazole derivatives of dihydropyrimidinones. mdpi.com In a potential adaptation for a 1-ethyl derivative, an aldehyde-functionalized this compound could react with ethyl acetoacetate (B1235776) and urea (B33335) in a Biginelli reaction. This approach efficiently fuses the triazole moiety with a dihydropyrimidinone core, yielding complex heterocyclic compounds in good to excellent yields (80-87%). mdpi.com Another MCR involves the reaction of primary amines, ketones, and azides to form 1,5-disubstituted 1,2,3-triazoles, offering a metal-free alternative for certain derivatives. neliti.com

Synthesis of Hybrid Molecules Containing the 1,2,3-Triazole Core

The 1,2,3-triazole ring often serves as a stable and non-labile "linker" to connect two or more different pharmacophores, creating hybrid molecules with potentially synergistic or novel properties. jst.go.jpnih.gov The synthesis of these hybrids typically relies on the "click" reaction, joining an azide-functionalized molecule with an alkyne-functionalized molecule.

An example relevant to this compound is the synthesis of 1-ethyl-5-nitro-1,2,3-triazole, which can be isolated from isomeric mixtures by forming copper(II) complexes. researchgate.net This functionalized triazole can then be incorporated into more complex hybrid structures. Other examples include the synthesis of phthalimide-triazole hybrids, where a phthalimide (B116566) group is linked to a 1,2,3-triazole core. jst.go.jp These syntheses often utilize the efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the two molecular fragments. jst.go.jpnih.gov For instance, a series of quinolone–1,2,3-triazole hybrids were synthesized where the triazole ring connects the quinolone core to various substituted phenyl groups. nih.gov

| Hybrid Class | Linked Moieties | Synthetic Strategy | Reference |

|---|---|---|---|

| Triazole-Phthalimide | 1,2,3-Triazole and Phthalimide | CuAAC ("Click" Chemistry) | jst.go.jp |

| Triazole-Quinolone | 1,2,3-Triazole and Quinolone | CuAAC ("Click" Chemistry) | nih.gov |

| Triazole-Dihydropyrimidinone | 1,2,3-Triazole and Dihydropyrimidinone | Biginelli Multi-Component Reaction | mdpi.com |

| Triazole-Benzothiazole | 1,2,3-Triazole and Benzothiazole (B30560) | Ultrasound-assisted CuAAC | mdpi.com |

Structural Characterization Methodologies and Conformational Analysis

Advanced Spectroscopic Techniques for 1-Ethyl-1H-1,2,3-triazole Structure Elucidation

A suite of advanced spectroscopic techniques provides a comprehensive understanding of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY, HMBC, HSQC) for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule. For instance, in related 1,4-disubstituted 1,2,3-triazoles, the triazole proton typically appears as a singlet in the ¹H NMR spectrum. wiley-vch.de Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail by revealing through-space and through-bond correlations between nuclei. NOESY experiments are particularly useful in establishing the geometry of substituted triazoles by observing the spatial proximity of protons. wiley-vch.de For example, irradiation of a triazole ring proton that results in enhancement of protons on the ethyl substituent would confirm their close spatial relationship. HMBC and HSQC experiments correlate proton and carbon signals, aiding in the unambiguous assignment of the carbon skeleton.

| Technique | Typical Application for this compound |

| ¹H NMR | Identifies and quantifies proton environments (ethyl group, triazole ring). |

| ¹³C NMR | Identifies carbon environments (ethyl group, triazole ring). |

| NOESY | Determines through-space proximity of atoms, confirming substituent placement. |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. |

| HSQC | Shows direct one-bond correlations between protons and carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule. These techniques help to identify the functional groups present. The IR spectrum of a related 1,2,3-triazole derivative showed a characteristic peak for C-H stretching of the triazole moiety at 3120 cm⁻¹. nih.gov Other expected vibrational bands would include C-H stretching and bending of the ethyl group, and various stretching and deformation modes of the triazole ring itself. rsc.orgresearchgate.net The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule.

| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) (for related triazoles) |

| IR | C-H stretch (triazole) | 3120 nih.gov |

| IR | C-H stretch (aromatic) | 3069 nih.gov |

| IR | C-H stretch (aliphatic) | 2903 nih.gov |

| IR | Triazole ring deformation | ~1531 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. frontiersin.org The fragmentation of 1,2,3-triazole derivatives under mass spectrometric conditions often involves the loss of a neutral nitrogen molecule (N₂), which is a characteristic feature. mdpi.com The fragmentation pathways of related 1,2,4-triazole (B32235) derivatives have been shown to include the release of a substituent radical from the triazole ring and partial disintegration of the substituents. innovareacademics.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-211 nm. researchgate.net The presence of the ethyl substituent is expected to have a minor effect on the position of this absorption band. Studies on related compounds can provide insight into the expected spectral properties. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structural Determination

Thermal Analysis Techniques (TGA, DSC) for Phase Transition and Thermal Stability Studies

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other phase changes. For example, a related compound, ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate, exhibits a melting point between 142–145°C as determined by DSC. vulcanchem.com Such studies are crucial for understanding the material properties of the compound.

Theoretical and Computational Chemistry Studies of 1 Ethyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). This process finds the lowest energy conformation, providing key structural parameters such as bond lengths and angles. Following optimization, DFT is used to calculate the energies of the frontier molecular orbitals—the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate solutions to the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio calculations are often employed to benchmark the results from other methods and to obtain precise values for electronic properties, which is critical for understanding fine details of molecular structure and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations on the electron density surface and computing the potential energy. The resulting map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas represent neutral potential. An MEP map for 1-Ethyl-1H-1,2,3-triazole would reveal the most likely sites for intermolecular interactions and chemical reactions.

Fukui and Parr Function Analysis for Electrophilic and Nucleophilic Attack Prediction

Fukui and Parr functions are reactivity descriptors derived from conceptual DFT that provide a more quantitative prediction of regioselectivity in chemical reactions. The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the atoms most susceptible to electrophilic, nucleophilic, and radical attack. The related Parr function further refines this by providing a single value that describes the local reactivity of each atomic site, offering a powerful tool for predicting how the molecule will react with different chemical species.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can explore its various possible conformations and determine their relative stabilities. By simulating the molecule's behavior in different environments (e.g., in a solvent or in the presence of other molecules), MD can provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its behavior in condensed phases. Such simulations have been applied to systems containing derivatives of this compound, particularly in the study of ionic liquids. nih.govacs.orgtoyotariken.jp

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry offers powerful tools for mapping out the step-by-step pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy barrier associated with the transition state (activation energy) determines the reaction rate. For this compound, this approach could be used to study its synthesis, such as the cycloaddition reactions used to form the triazole ring, or its subsequent reactions to form more complex derivatives. These calculations provide a molecular-level understanding of reaction mechanisms, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters via Computational Chemistry

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis). These predictions are crucial for the structural elucidation and characterization of the molecule.

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. Common functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost for organic molecules. rsc.orgnih.gov Calculations are typically performed for the molecule in the gas phase and can also be conducted in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of triazole derivatives. nih.govmdpi.com These calculations provide valuable information on the electronic environment of the nuclei. For this compound, the predicted chemical shifts are compared against a reference compound, typically tetramethylsilane (B1202638) (TMS), to align with experimental conventions.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the triazole ring and the ethyl group. The protons on the triazole ring (H-4 and H-5) are expected to appear in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the ethyl substituent. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group.

The predicted ¹³C NMR spectrum would similarly provide chemical shifts for all carbon atoms in the molecule. The carbons of the triazole ring are expected to resonate at higher chemical shifts compared to the aliphatic carbons of the ethyl group. Computational studies on similar 1,4-disubstituted 1,2,3-triazoles show that the C-5 carbon typically appears at a lower chemical shift (around 120-125 ppm) compared to the C-4 carbon. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on general DFT calculations for similar structures and may vary depending on the specific level of theory and solvent used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole H-4 | 7.5 - 8.0 | 130 - 135 |

| Triazole H-5 | 7.8 - 8.3 | 120 - 125 |

| Ethyl -CH₂- | 4.2 - 4.6 (quartet) | 45 - 50 |

| Ethyl -CH₃ | 1.4 - 1.8 (triplet) | 14 - 18 |

Vibrational Spectroscopy (IR and Raman)

Computational chemistry allows for the prediction of the vibrational frequencies of this compound, which correspond to the absorption bands in its Infrared (IR) and Raman spectra. These calculations also help in the assignment of specific vibrational modes to the observed spectral peaks. worldscientific.com The predicted vibrational spectra are typically scaled by a factor to correct for anharmonicity and the approximations inherent in the computational methods. nih.gov

Key predicted vibrational modes for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching from the triazole ring is expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ range. researchgate.net

N=N and N-N stretching vibrations: The stretching of the nitrogen-nitrogen bonds within the triazole ring typically occurs in the 1400-1000 cm⁻¹ region. rsc.org

C=C and C-N stretching vibrations: These vibrations associated with the triazole ring are also found in the fingerprint region of the spectrum. researchgate.net

Ring deformation modes: The triazole ring can undergo various in-plane and out-of-plane deformation vibrations, which are characteristic of the heterocyclic structure. researchgate.net

Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on general DFT calculations for similar structures and may vary depending on the specific level of theory.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Triazole Ring Stretch (C=C, C-N) | 1600 - 1400 |

| N=N Stretch | 1350 - 1250 |

| N-N Stretch | 1050 - 950 |

| C-H Bending (Aliphatic) | 1470 - 1370 |

| Ring Deformation | Below 1000 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.govworldscientific.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV or visible light. The results are typically presented as the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic triazole ring. The position of the absorption bands can be influenced by the solvent environment, a phenomenon that can be modeled computationally. rsc.org Studies on the parent 1H-1,2,3-triazole show a strong absorption band around 205-210 nm. researchgate.net The presence of the ethyl group is expected to cause a slight shift in this absorption maximum.

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are representative values based on general TD-DFT calculations for similar structures and may vary depending on the specific level of theory and solvent.)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π* | 205 - 220 | > 0.1 |

Reactivity Profiles and Reaction Mechanisms of 1 Ethyl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Reaction Pathways

The 1,2,3-triazole ring, the core of 1-ethyl-1H-1,2,3-triazole, exhibits a degree of aromaticity, which influences its reactivity towards electrophiles and nucleophiles. Generally, the triazole ring is considered electron-rich, making it susceptible to electrophilic attack, primarily at the nitrogen atoms. nih.gov However, the reactivity is also significantly influenced by the substituents on the ring.

Electrophilic Reactions: Electrophilic substitution on the 1,2,3-triazole ring typically occurs at the nitrogen atoms due to their higher electron density compared to the carbon atoms. nih.gov For N-substituted 1,2,3-triazoles like this compound, electrophilic attack on the ring nitrogens is less common. However, activation of the triazole ring, for instance by forming N-oxides, can facilitate electrophilic substitution at the C-5 position. rsc.org

Nucleophilic Reactions: Direct nucleophilic substitution on the unsubstituted 1,2,3-triazole ring is generally difficult. However, the presence of electron-withdrawing groups or the formation of triazole N-oxides can activate the ring towards nucleophilic attack. rsc.org For example, halogenated 1,2,3-triazole N-oxides can undergo nucleophilic substitution where the halogen is replaced by various nucleophiles. rsc.org Subsequent deoxygenation can yield a range of substituted 1,2,3-triazoles. rsc.org

Ring-Opening and Ring-Closure Reactions of 1,2,3-Triazoles

The stability of the 1,2,3-triazole ring is notable; however, under certain conditions, it can undergo ring-opening and ring-closure reactions. These transformations are often driven by the presence of specific functional groups or by external stimuli like heat or catalysis.

One significant reaction is the Dimroth rearrangement, an isomerization of 1-substituted-1,2,3-triazoles. nih.gov This process involves ring-opening to an α-diazoimine intermediate, followed by ring-closure to a different triazole isomer. The equilibrium of this rearrangement is influenced by factors such as the substituent at the N-1 position and solvent acidity. nih.gov

Furthermore, N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed ring-opening to form rhodium iminocarbenoid intermediates. nih.gov These intermediates can then react with various species, such as nitriles, to form new heterocyclic rings like imidazoles in a process known as transannulation. nih.gov Similarly, N-acylated 1,2,3-triazoles can serve as precursors for denitrogenative transformations, leading to the formation of various nitrogen-containing compounds. nih.govrsc.org

The synthesis of the 1,2,3-triazole ring itself is a prime example of a ring-closure reaction. The most prominent method is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov This reaction can be performed thermally, but the use of a copper(I) catalyst (CuAAC or "click chemistry") provides high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Ruthenium catalysts, on the other hand, favor the formation of 1,5-disubstituted isomers. nih.gov

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. The coordination behavior of this compound is representative of 1-substituted 1,2,3-triazoles.

Metal-Ligand Interactions and Coordination Modes

1,2,3-triazoles can coordinate to metal centers in a monodentate or bidentate fashion. In the case of this compound, monodentate coordination is expected. The coordination strength of the triazole ligand is tunable based on the substituents at the 1- and 4-positions. researchgate.net

Coordination typically occurs through the N3 atom, which is generally more basic. acs.org However, chelation can induce coordination through the N2 atom. acs.org The electronic and steric properties of the substituents on the triazole ring significantly influence the coordination strength and the resulting geometry of the metal complex. researchgate.net For instance, electron-releasing alkyl groups can enhance the electron-donating ability of the triazole ligand. researchgate.net

Synthesis and Characterization of Metal Complexes with Triazole Ligands

Metal complexes of 1,2,3-triazole ligands are typically synthesized by reacting the triazole ligand with a metal salt in a suitable solvent. unimi.ittandfonline.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring. jyotiacademicpress.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra can confirm the structure of the ligand and show changes in chemical shifts upon coordination to a metal. jyotiacademicpress.netcsic.es |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. jyotiacademicpress.net |

| X-ray Crystallography | Provides the precise three-dimensional structure of the metal complex, including bond lengths and angles, and confirms the coordination mode of the triazole ligand. csic.esrsc.org |

| UV-Vis Spectroscopy | Can be used to study the electronic properties of the metal complexes. jyotiacademicpress.net |

For example, the synthesis of Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), and Ag(I) complexes with a tridentate triazole-derived ligand has been reported, with the ligand coordinating through ONS atoms or ONS atoms along with a nitrogen from the triazole ring. jyotiacademicpress.net Similarly, palladium(II) complexes with bis-1,2,3-triazole ligands have been synthesized and shown to form cage-like structures. scite.ai

Degradation Pathways and Stability Under Various Conditions (Mechanistic Aspects)

The 1,2,3-triazole ring is known for its high stability under a range of conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments. nih.govresearchgate.net This stability is attributed to its aromatic character. jyotiacademicpress.net

However, the triazole ring's stability can be compromised under certain conditions. For instance, the thermal decomposition of 1,2,3-triazole is proposed to initiate via a ring-opening pathway, which has a lower energy barrier compared to the H-transfer pathway observed in the more stable 1,2,4-triazole (B32235) isomer. acs.org The presence of substituents can also influence the degradation mechanism. Electron-withdrawing groups, such as a nitro group, can affect the primary dissociation channels. acs.org For example, 1-CF₃-1,2,3-triazole is reported to decompose at around 170 °C, generating reactive intermediates. nih.gov

Photochemical decomposition is another degradation pathway for 1,2,3-triazole derivatives. acs.org Irradiation can lead to the cleavage of the triazole ring and the formation of various products.

The metabolic stability of 1,2,3-triazoles is generally high, making them attractive scaffolds in medicinal chemistry. nih.govresearchgate.net They are relatively resistant to metabolic degradation. researchgate.net

Academic Applications of 1 Ethyl 1h 1,2,3 Triazole Derivatives

Applications in Medicinal Chemistry Research (Mechanistic and Design Principles)

In the realm of medicinal chemistry, the 1,2,3-triazole moiety is a versatile building block for the development of novel therapeutic agents. Its distinct electronic and steric properties allow it to engage in various non-covalent interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comtandfonline.com

1,2,3-Triazole as a Bioisostere and Pharmacophore in Drug Design

The 1,2,3-triazole ring is widely recognized for its utility as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. researchgate.netunimore.it Its structural features enable it to mimic various functional groups, such as amides, esters, and carboxylic acids. researchgate.net This mimicry is attributed to its planarity, dipole moment, and ability to participate in hydrogen bonding. The stability of the triazole ring to hydrolytic, oxidative, and reductive conditions further enhances its appeal as a bioisosteric replacement for more labile functional groups. unimore.it

Beyond its role as a structural mimic, the 1,2,3-triazole nucleus can also function as a pharmacophore, a molecular feature that is essential for a drug's pharmacological activity. tandfonline.comnih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors, facilitating interactions with biological macromolecules. researchgate.net This "all-in-one" nature of the triazole ring system makes it a valuable component in the design of new drugs. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Target Interactions (In Vitro Studies)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The synthetic tractability of 1,2,3-triazole derivatives, particularly through click chemistry, makes them ideal for creating compound libraries for SAR investigations. nih.gov By systematically modifying the substituents on the triazole ring, medicinal chemists can probe the specific interactions between a compound and its biological target.

For instance, in the development of potential probes for tau protein, a key player in Alzheimer's disease, SAR studies of 1,2,3-triazole-based benzothiazole (B30560) derivatives were conducted. nih.govrsc.org These studies revealed that while some triazole derivatives effectively visualized Aβ plaques, they were less successful in detecting neurofibrillary tangles (NFTs). rsc.org Further SAR explorations of 1,2,3-triazole-containing compounds have been performed to optimize their activity against various cancer cell lines, with findings indicating that factors such as the position and electronic nature of substituents on attached phenyl rings can significantly impact potency. nih.gov

| Derivative Class | Target | Key SAR Findings |

| Benzothiazole-1,2,3-triazoles | Tau protein | Modifications on the triazole bridge influenced binding affinity and imaging properties for Aβ plaques and NFTs. rsc.org |

| Coumarin-1,2,3-triazoles | A549 lung cancer cells | A methyl group at the R1 position of the coumarin (B35378) moiety improved antiproliferative activity. nih.gov |

| (Epi)podophyllotoxin-1,2,3-triazoles | A549 lung cancer cells | Introduction of a carbon spacer between the 1,2,3-triazole and a phenyl ring was found to reduce activity. nih.gov |

| Asiatic acid-1,2,3-triazoles | A549, NCI-H460, and NCI-H460/DOX lung cancer cells | An electron-withdrawing group at the ortho position of the phenyl ring was favorable for activity. nih.gov |

Design and Synthesis of Triazole-Containing Hybrid Compounds for Specific Biological Pathways

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug design. The 1,2,3-triazole ring often serves as a stable and efficient linker to connect different bioactive moieties, leading to hybrid compounds with potentially enhanced or novel biological activities. nih.gov

Several studies have reported the design and synthesis of 1,2,3-triazole-containing hybrids with promising anticancer properties. For example:

1,2,3-Triazole-dithiocarbamate hybrids have been synthesized and evaluated for their anticancer activity, with some compounds showing potent activity against various human tumor cell lines. nih.gov

1,2,3-Triazole-pyrimidine hybrids have also demonstrated significant anticancer activity, with mechanistic studies revealing that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

1,2,3-Triazole-pyrazole hybrids have been developed as antimicrobial agents, with some derivatives exhibiting a broad spectrum of antibacterial activity. researchgate.net

The synthesis of these hybrid molecules often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, which allows for the efficient and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net

Mechanistic Insights into Enzyme Inhibition and Receptor Binding (e.g., Carbonic Anhydrase-II, Kinases)

Derivatives of 1,2,3-triazole have been investigated as inhibitors of various enzymes and as ligands for specific receptors. A notable example is their activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.

Specifically, 1H-1,2,3-triazole analogs have been synthesized and shown to be moderate inhibitors of carbonic anhydrase-II (CA-II). frontiersin.org SAR studies on these compounds suggested that the presence of polar groups on the phenyl ring attached to the triazole contributes to their inhibitory activity. frontiersin.org Furthermore, 1,2,3-triazole benzenesulfonamide (B165840) derivatives have been designed as inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII, which are key regulators of the tumor microenvironment. nih.govnih.gov Some of these compounds exhibited potent inhibitory activity, highlighting the potential of the 1,2,3-triazole scaffold in developing selective anticancer agents targeting these enzymes. nih.govnih.gov

Molecular Docking and Computational Screening for Target Identification and Ligand Affinity

Molecular docking and other computational methods are invaluable tools in modern drug discovery, enabling the prediction of binding modes and affinities of ligands to their biological targets. These in silico techniques are frequently employed in the study of 1,2,3-triazole derivatives to rationalize their biological activities and guide the design of more potent compounds.

For instance, molecular docking studies of 1,2,3-triazole-based carbazole (B46965) derivatives have been used to supplement their evaluation as antimicrobial, antioxidant, and anticancer agents. rsc.orgrsc.org These studies have helped to elucidate how the synthesized compounds fit into the active sites of target receptors. rsc.orgrsc.org Similarly, docking simulations have been performed on 1,2,3-triazole-glucosides with coumarin to understand their binding patterns and support their observed anticancer activity. jptcp.com In the context of CA-II inhibition, molecular docking has been used to deduce that 1H-1,2,3-triazole analogs exhibit their inhibitory potential through direct binding with the active site residues of the enzyme. frontiersin.org

Applications in Materials Science

The unique properties of the 1,2,3-triazole ring also lend themselves to applications in materials science. The strong dipole moment and the ability of the nitrogen atoms to act as ligands for metal ions make triazole-containing polymers and small molecules interesting for various applications. mdpi.com

The facile and highly efficient nature of the CuAAC click reaction has been exploited for the synthesis of 1,2,3-triazole-based polymers. rsc.org This reaction allows for the construction of well-defined polymer architectures, including sequence-defined oligomers and polymers. rsc.org These materials have potential applications in diverse areas. For instance, poly(N-vinyl-1,2,3-triazole)s have been synthesized and shown to possess high glass transition temperatures. rsc.org

Furthermore, 1,2,3-triazole derivatives have been investigated as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. mdpi.comscispace.com Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The 1,4-disubstituted 1,2,3-triazoles, readily prepared via click chemistry, are particularly noted for their stability and good efficiency as corrosion inhibitors in acidic media. mdpi.com

| Application Area | Key Features of 1,2,3-Triazole Derivatives | Examples of Materials |

| Polymer Synthesis | Facile synthesis via click chemistry, allows for well-defined architectures. rsc.org | Sequence-defined polytriazoles, poly(N-vinyl-1,2,3-triazole)s. rsc.orgrsc.org |

| Corrosion Inhibition | Strong adsorption to metal surfaces, formation of a protective layer, stability in acidic media. mdpi.comscispace.com | 1,4-disubstituted 1,2,3-triazoles for steel, copper, and aluminum. mdpi.com |

| Functional Materials | High dipole moment, hydrogen bonding capability, metal coordination. mdpi.com | Used in the development of dyes, photographic materials, and photostabilizers. nih.gov |

Polymer Chemistry: Incorporation of 1,2,3-Triazole Units into Polymer Backbones and Side Chains

The integration of 1,2,3-triazole units, specifically those derived from 1-ethyl-1H-1,2,3-triazole, into polymer structures has garnered significant interest due to the unique properties imparted by the triazole ring. The high dipole moment, aromaticity, and ability to engage in hydrogen bonding make the 1,2,3-triazole moiety a valuable component in the design of advanced polymeric materials. nih.govresearchgate.net The primary and most efficient method for incorporating these units is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govtu-dresden.de This reaction is celebrated for its high yield, regioselectivity (predominantly forming the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups, making it ideal for polymerization processes. nih.govmdpi.com

Synthesis of Polytriazoles and Sequence-Defined Oligomers

The synthesis of polytriazoles from monomers containing the this compound motif can be achieved through step-growth polymerization of bifunctional monomers. For instance, a monomer bearing two azide (B81097) groups can be reacted with a monomer containing two alkyne groups, with one of the monomers incorporating the pre-formed this compound unit. Alternatively, ethyl azide can be used as a key building block in the polymerization with dialkynes to form polymers where the 1-ethyl-1,2,3-triazole is a recurring unit in the polymer backbone. nih.gov

The advent of click chemistry has also revolutionized the synthesis of sequence-defined oligomers and polymers. rsc.orgrsc.orglatrobe.edu.au These materials, which mimic the precise structure of biopolymers, can be constructed using iterative synthetic strategies where the 1,2,3-triazole linkage, formed from an ethyl azide precursor, serves to connect different monomer units in a predetermined order. rsc.orgrsc.org This approach allows for the creation of macromolecules with precisely controlled sequences and lengths, which is crucial for applications in data storage, catalysis, and biomimicry. rsc.orgrsc.org

Below is an illustrative table detailing monomer combinations for the synthesis of polytriazoles via CuAAC, a method applicable to the incorporation of this compound units.

| Monomer A (Diazide) | Monomer B (Dialkyne) | Resulting Polymer Structure | Reference |

| 1,4-Diazidobutane | 1,4-Diethynylbenzene | Linear polytriazole with alternating aliphatic and aromatic units | nih.gov |

| Bis(2-azidoethyl) ether | Propargyl ether | Flexible polytriazole with ether linkages | nih.gov |

Development of Functional Polymers with Triazole Moieties

Functional polymers incorporating this compound moieties can be designed to exhibit a range of desirable properties. The triazole ring can act as a rigid linker, enhancing the thermal stability of the polymer. rsc.org Its polar nature can improve solubility in certain solvents and promote adhesion to various substrates. Furthermore, the triazole unit can serve as a ligand for metal ions, opening up possibilities for the development of catalytic or sensory materials. researchgate.net

Functional groups can be introduced into the polymer either by using functionalized monomers in the polymerization process or by post-polymerization modification. The robustness of the triazole ring and the CuAAC reaction's compatibility with many functional groups allow for a wide variety of functionalities to be incorporated. tu-dresden.de For example, polymers with pendant this compound units can be synthesized by the polymerization of monomers containing a triazole side chain. These side chains can then be further functionalized if desired.

Supramolecular Chemistry: Self-Assembly and Recognition Phenomena

The this compound moiety is a versatile building block in supramolecular chemistry due to its distinct electronic and structural features. The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. researchgate.netnih.gov These interactions are fundamental to the self-assembly of complex supramolecular architectures and the recognition of various guest species. researchgate.netacs.org

Anion and Cation Recognition by Triazole-Based Receptors

Derivatives of this compound can be incorporated into macrocyclic or acyclic receptors for the selective binding of anions and cations. The electropositive C-H group of the triazole ring can form hydrogen bonds with anions, contributing to their recognition and binding. researchgate.net This interaction can be enhanced by incorporating multiple triazole units into a pre-organized structure, leading to cooperative binding effects. rsc.orgrsc.org The nitrogen atoms of the triazole ring can also participate in the coordination of cations, making these systems potential ion-pair receptors. acs.org

The following table provides examples of anion binding constants for triazole-containing receptors, illustrating the effectiveness of the triazole C-H in anion recognition.

| Receptor Type | Anion | Binding Constant (K_a, M⁻¹) | Solvent | Reference |

| Bis-triazole macrocycle | Cl⁻ | 1500 | CDCl₃ | researchgate.net |

| Triazole-functionalized calix nih.govarene | H₂PO₄⁻ | 5.6 x 10⁴ | CDCl₃ | bohrium.com |

Hydrogen Bonding and Halogen Bonding Interactions in Supramolecular Architectures

Hydrogen bonding is a key driving force in the self-assembly of molecules containing this compound. The N-H---N and C-H---N hydrogen bonds between triazole rings can lead to the formation of well-defined one-, two-, and three-dimensional networks in the solid state. researchgate.netrsc.orgresearchgate.net The specific patterns of hydrogen bonding can be influenced by the nature and position of substituents on the triazole ring. rsc.org

In addition to hydrogen bonding, the triazole ring can also participate in halogen bonding. nih.govrsc.orgresearchgate.net By introducing a halogen atom (e.g., iodine or bromine) at the 5-position of the triazole ring, a potent halogen bond donor can be created. This interaction, which involves the donation of electron density from a Lewis base to the electropositive region (σ-hole) on the halogen atom, can be a powerful tool for directing supramolecular assembly and for anion recognition. nih.gov

Host-Guest Chemistry and Molecular Trapping

The well-defined cavities and recognition sites created by the self-assembly of this compound-containing hosts allow for the encapsulation of complementary guest molecules. acs.orgresearchgate.net This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The size, shape, and functionality of both the host and the guest determine the stability and selectivity of the resulting complex. The formation of such host-guest complexes can be used for molecular sensing, catalysis, and the controlled release of guest molecules. acs.org

Development of Functional Organic Materials

Derivatives of this compound are increasingly being explored for their potential in the development of advanced functional organic materials. The unique electronic properties, stability, and versatile synthesis of the 1,2,3-triazole ring make it a valuable component in the design of materials with tailored functionalities. benthamdirect.comresearchgate.net

Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The 1,2,3-triazole moiety is a compelling building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to its strong coordination ability with metal ions and its capacity to form robust, porous structures. uni-augsburg.deuni-augsburg.de The nitrogen-rich nature of the triazole ring provides multiple coordination sites for metal centers, facilitating the formation of diverse and stable framework architectures. rsc.org

In the context of MOFs, 1,2,3-triazolate-based ligands have been instrumental in the development of materials with significant potential for applications in gas storage and separation, catalysis, and sensing. uni-augsburg.deuni-augsburg.de For instance, the replacement of traditional pillar ligands with custom-designed 1,2,3-triazole-containing ligands in known MOF structures has led to a remarkable enhancement in CO2 uptake capacity. rsc.org Specifically, a pillared MOF incorporating 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine demonstrated a nearly threefold increase in CO2 absorption compared to its parent framework. rsc.org This enhancement is attributed to the favorable interactions between the triazole moieties and CO2 molecules.

The versatility of the triazole ring allows for the synthesis of bifunctional linkers that can be used to construct photoactive MOFs. google.com These materials, termed Triazole-based Adaptive Frameworks (TAFs), exhibit optimal band gaps for photocatalysis, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) localized on the triazole ring, highlighting its role in the electronic properties of the framework. google.com

Table 1: Comparison of CO2 Uptake in a Pillared MOF and its Triazole-Modified Analogue

| Framework | Pillar Ligand | CO2 Uptake (cm³/g at 273 K and 1 atm) |

|---|---|---|

| MOF-508 | 4,4'-bipyridine | ~30 |

| MTAF-3 | 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | ~90 |

Components in Organic Electronic Devices (e.g., Charge Transport Layers in OLEDs, Solar Cells)

The electronic characteristics of 1,2,3-triazole derivatives make them promising candidates for components in organic electronic devices. Their inherent dipole moment and ability to participate in hydrogen bonding can influence molecular packing and electronic coupling in the solid state. rsc.org

In the field of Organic Light-Emitting Diodes (OLEDs), triazole derivatives have been investigated as materials for hole-blocking and electron-transporting layers. researchgate.net For example, a green OLED employing fac-tris(2-phenylpyridyl)iridium(III) [Ir(ppy)3] as the emitter and a triazole-based material as the electron-transporting layer exhibited a high power efficiency of 96 lm W⁻¹. researchgate.net Furthermore, iridium(III) complexes incorporating 1,2,4-triazole-based ligands have been developed as highly efficient blue phosphorescent emitters, achieving high external quantum efficiencies and current efficiencies in OLEDs. researchgate.net

Donor-π-Acceptor-π-Donor (D–A–D) compounds based on a 2H-benzo[d] benthamdirect.comresearchgate.netnih.govtriazole core have been synthesized and characterized as p-type semiconductors in organic field-effect transistors (OFETs). rsc.org The performance of these materials is strongly linked to the planarity of the molecular structure and the efficiency of intramolecular charge transfer, highlighting the importance of molecular design in tuning the electronic properties of triazole-based materials for specific applications in organic electronics. rsc.org

Functional Coatings with Specific Interface Properties (e.g., Corrosion Inhibition Mechanisms, Anti-fouling Principles)

The unique properties of the 1,2,3-triazole ring, including its strong anti-microbial and anti-fouling characteristics, have led to its incorporation into functional coatings. rsc.orgresearchgate.net The ease of synthesis via "click chemistry" allows for the functionalization of a wide range of surfaces, including metal oxides and carbon nanotubes, to create high-performance materials. rsc.org

1,2,3-triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their protective action is attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film that hinders the corrosion process. The nitrogen atoms in the triazole ring play a crucial role in this adsorption through the formation of coordinate bonds with the metal atoms. The stability of these compounds under harsh conditions, including resistance to hydrolysis, oxidation, and reduction, makes them suitable for long-term corrosion protection. nih.gov

Furthermore, hyperbranched 1,2,3-triazole-alkoxysiloxane functional polymers have been developed for creating metal-embedded nanocomposite surface coatings. rsc.org These polymers, synthesized via the azide-alkyne cycloaddition reaction, can stabilize silver nanoparticles and are effective for chemical surface modification, offering potential applications in areas requiring anti-microbial and conductive coatings. rsc.org

Applications in Catalysis

The 1,2,3-triazole scaffold has emerged as a versatile and highly valuable ligand platform in the field of catalysis. benthamdirect.com Its stability, ease of synthesis, and ability to coordinate with a wide range of transition metals have driven its application in both homogeneous and heterogeneous catalysis. benthamdirect.comuq.edu.au

1,2,3-Triazole-Based Ligands in Homogeneous Catalysis

In homogeneous catalysis, 1,2,3-triazole-based ligands have been successfully employed in a variety of coupling reactions. The nitrogen atoms of the triazole ring act as effective donor sites for metal coordination, enabling the formation of stable and catalytically active complexes. rsc.org For instance, palladium complexes of triazole-based ligands have shown moderate to good yields in Suzuki-Miyaura coupling reactions. uq.edu.au The electronic properties of the ligand can be tuned by introducing different substituents on the triazole ring, which in turn influences the catalytic activity of the metal center. uq.edu.au

A significant area of research within triazole-based catalysis is the development of chiral ligands for asymmetric transformations. The modular nature of triazole synthesis, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the straightforward incorporation of chiral motifs. nih.gov

Researchers have designed and synthesized novel chiral triazole-oxazoline ligands. researchgate.net These ligands, where the 1,2,3-triazole ring acts as a pyridine-type ring, have been successfully applied in asymmetric Diels-Alder cyclizations catalyzed by palladium(II) chloride. researchgate.net The synthesis of these ligands typically involves the reaction of aromatic amines as starting materials to create chiral N-[(S)-1-hydroxy-3-phenylpropan-2-yl]-1-aryl-5-methyl-1H-1,2,3-triazole-4-formamide intermediates. researchgate.net

Another prominent class of chiral ligands is the PyBOX (pybox-type) ligands incorporating a 1,2,3-triazole scaffold. nih.govacs.org These ligands have demonstrated excellent enantioselectivity in copper-catalyzed asymmetric azide-alkyne cycloaddition reactions, leading to the synthesis of enantioenriched triazole products. nih.govacs.org For example, the enantioselective cycloaddition of an azide with an alkynylphosphine oxide using a CuBr catalyst and a 1-naphthyl-bearing PyBOX ligand yielded P-chiral phosphine (B1218219) oxides with high enantioselectivity. nih.gov

Furthermore, rhodium(I) biscarbene complexes derived from chiral bis-1,2,4-triazolium salts have shown promise in asymmetric hydrogenation reactions, achieving moderate enantioselectivities in the hydrogenation of dimethylitaconate and methyl-2-acetamidoacrylate. rsc.org The development of these chiral triazole-based ligands opens up new avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Table 2: Examples of Chiral Triazole Ligands in Asymmetric Catalysis

| Ligand Type | Metal Catalyst | Asymmetric Reaction | Key Finding |

|---|---|---|---|

| Triazole-oxazoline | PdCl₂ | Diels-Alder cyclization | Successful synthesis of chiral triazole-oxazoline ligands and their application in asymmetric catalysis. researchgate.net |

| PyBOX-triazole | CuBr | Azide-alkyne cycloaddition | Excellent enantioselectivity in the synthesis of P-chiral phosphine oxides. nih.gov |

| Bis-1,2,4-triazole biscarbene | Rh(I) | Hydrogenation | Promising ligands for asymmetric hydrogenation with moderate enantioselectivities. rsc.org |

Mechanistic Studies of Catalytic Cycles Involving Triazole Ligands

The utility of 1-substituted-1H-1,2,3-triazole derivatives as ligands in transition metal catalysis is a subject of intense research. While specific mechanistic studies focusing exclusively on this compound are not extensively documented, valuable insights can be drawn from studies on analogous 1-aryl- and 1-alkyl-1H-1,2,3-triazoles. These studies are crucial for understanding the fundamental roles that triazole ligands play in catalytic cycles, including their coordination chemistry, influence on the metal center's reactivity, and participation in key elementary steps such as oxidative addition, transmetalation, and reductive elimination.